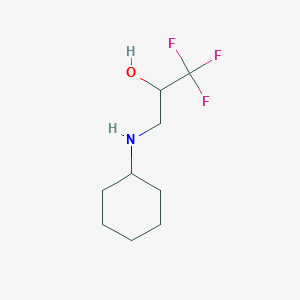

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol

Description

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol (CAS 157330-91-1) is a fluorinated amino alcohol with the molecular formula C₉H₁₄F₃NO and a molecular weight of 196.21 g/mol . Its structure features a cyclohexylamine group attached to a trifluoromethyl-substituted propanol backbone. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and amino groups provide hydrogen-bonding capabilities, making it useful in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h7-8,13-14H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOQFPFCGXFDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

Substitution: The trifluoropropanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

Antiparasitic Activity

Research has indicated that compounds similar to 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol exhibit significant antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In a study examining a series of thiazole analogues, it was found that compounds with a trifluoropropanol moiety demonstrated potent inhibitory effects on the growth of T. brucei in vitro, with some achieving an effective concentration (EC50) in the nanomolar range .

CNS Penetration

The ability of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol to penetrate the blood-brain barrier is crucial for treating central nervous system (CNS) infections. Studies have shown that certain derivatives of this compound can effectively cross this barrier while maintaining selectivity over mammalian cells. This property is vital for developing treatments for stage 2 human African trypanosomiasis .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of compounds related to 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol have revealed that modifications to the cyclohexyl or the trifluoropropanol moiety can significantly affect potency and selectivity against T. brucei. For instance, altering substituents on the cyclohexyl ring has been shown to enhance both potency and selectivity .

Case Study 1: Development of Thiazole Analogues

A comprehensive study focused on developing thiazole analogues containing the trifluoropropanol moiety found that one specific compound demonstrated low nanomolar activity against T. brucei. This compound was able to penetrate the blood-brain barrier effectively and showed promise in treating stage 1 infections in animal models . However, it did not exhibit the same efficacy in models of meningoencephalitic infection due to differences in pharmacokinetics.

Case Study 2: Medicinal Chemistry Optimization

Further optimization efforts resulted in the identification of several analogues with enhanced pharmacokinetic profiles. These studies highlighted the importance of balancing lipophilicity and hydrophilicity to achieve optimal brain penetration while minimizing toxicity . The results indicated that specific modifications could lead to improved efficacy against T. brucei while maintaining safety profiles suitable for further development.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cycloalkylamino Derivatives

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol (CAS 478050-28-1)

- Molecular Formula: C₁₀H₁₈F₃NO

- Its molar mass (225.25 g/mol) is higher, influencing physicochemical properties like boiling point and partition coefficients .

- Applications : Similar fluorinated alcohols are explored in drug discovery for their stability and bioavailability.

3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol (CID 63899819)

- Molecular Formula: C₆H₁₀F₃NO

- Key Differences : The cyclopropyl group introduces ring strain, increasing reactivity. Its smaller size reduces lipophilicity (logP ≈ -1.4 predicted) compared to the cyclohexyl analog .

- Applications : Cyclopropylamines are common in bioactive molecules due to their ability to modulate enzyme activity via rigid conformation.

Aromatic and Hybrid Derivatives

(2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol (PDB ID: 0SF)

- Structure: Combines trifluoropropanol with aromatic and pyrimidine groups.

- Key Differences : The complex substituents enable π-π stacking and hydrogen bonding, enhancing binding to biological targets. Chiral center (R-configuration) may influence stereoselective activity .

- Applications : Such hybrids are studied in kinase inhibition and cancer therapeutics.

3-[3-(Cyclohexylamino)-2-hydroxypropoxy]xanthone

Functional Group Variations

3-(Cyclohexylamino)-1-propanesulfonic Acid (CAPS)

Biological Activity

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHFN\O

- Molecular Weight : 195.18 g/mol

- CAS Number : 122361219

Biological Activity Overview

The biological activity of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol has been investigated primarily in the context of its effects on various cellular pathways and its potential therapeutic applications.

Research indicates that this compound may interact with specific molecular targets involved in cell signaling and metabolism. It has been shown to exhibit:

- Antitumor Activity : Studies suggest that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 has been linked to apoptosis in tumor cells, indicating a potential pathway for antitumor effects .

- Neuroprotective Effects : Some preliminary studies suggest that compounds with trifluoropropanol moieties may have protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.

Synthesis

The synthesis of 3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclohexylamine with trifluoroacetone in the presence of a suitable catalyst. This synthetic pathway allows for the introduction of the trifluoropropanol group, which is essential for the compound's biological activity.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Studies :

- Pharmacological Profiles :

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.